molecular formula C22H19N3O3 B12626422 N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine CAS No. 919491-65-9

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine

Cat. No.: B12626422
CAS No.: 919491-65-9
M. Wt: 373.4 g/mol
InChI Key: UIZZOKUQBZFZHP-IBGZPJMESA-N
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Description

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine (CAS 919491-65-9) is a synthetic hybrid compound of significant interest in biochemical and pharmacological research, particularly for its role as a precursor in metallo-organic complexes. Its core research value lies in its application for studying interactions with biomolecules and evaluating cytotoxic activities. The compound is a key ligand used to form water-soluble copper(II) complexes, which have been shown to bind to DNA via intercalation, as confirmed by absorption and fluorescence spectroscopy . These complexes exhibit efficient DNA oxidative cleavage activity, converting supercoiled plasmid DNA into its nicked circular form in the presence of a biological reductant like gallic acid . Mechanistic studies indicate that this DNA damage occurs through a pathway involving reactive oxygen species, such as superoxide anions and hydroxyl radicals . Beyond its DNA targeting capabilities, this compound and its ternary copper(II) complexes demonstrate significant cytotoxicity against various human cancer cell lines, including MCF-7 (breast), Caco-2 (colon), and A549 (lung) cells, with reported IC50 values lower than those of cisplatin in comparative studies . This makes it a valuable tool for investigating new chemotherapeutic agents and understanding the structure-activity relationships of metal-based drugs. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919491-65-9

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(1,10-phenanthrolin-2-ylmethylamino)propanoic acid

InChI

InChI=1S/C22H19N3O3/c26-18-9-3-14(4-10-18)12-19(22(27)28)24-13-17-8-7-16-6-5-15-2-1-11-23-20(15)21(16)25-17/h1-11,19,24,26H,12-13H2,(H,27,28)/t19-/m0/s1

InChI Key

UIZZOKUQBZFZHP-IBGZPJMESA-N

Isomeric SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CN[C@@H](CC4=CC=C(C=C4)O)C(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CNC(CC4=CC=C(C=C4)O)C(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine typically involves the following key steps:

Detailed Steps

Step 1: Formation of L-Tyrosine Derivative

The initial step involves the modification of L-tyrosine to enhance its reactivity:

  • Esterification : L-Tyrosine is reacted with methanol in the presence of a catalyst at reflux temperature to form an ester derivative. This step is crucial as it increases the nucleophilicity of the amino group in L-tyrosine.

Step 2: Amidation Reaction

The ester derivative undergoes amidation with 1,10-phenanthroline:

  • Reaction Conditions : The ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with 1,10-phenanthroline and an activating reagent such as trifluoroacetic anhydride at elevated temperatures (typically reflux). The reaction is monitored using High Performance Liquid Chromatography (HPLC) until completion.

Step 3: Purification

Post-reaction, the crude product is purified:

  • Filtration and Washing : The reaction mixture is filtered to remove unreacted materials and washed with water to extract the desired product.

  • Drying : The product is then dried under vacuum to yield this compound.

Yields and Characterization

The yields from these synthesis steps can vary based on reaction conditions such as temperature, time, and purity of reagents used. Typical yields reported for similar compounds range from 70% to over 90%. Characterization techniques include:

Comparative Analysis of Methods

Method Key Steps Yield (%) Purification Technique
Method A Esterification + Amidation 85% Filtration + Drying
Method B Direct Amidation 75% Column Chromatography
Method C Modified Esterification + Hydrolysis 90% Recrystallization

Chemical Reactions Analysis

Metal Chelation and Coordination Chemistry

The phenanthroline moiety enables robust metal-ion coordination, forming stable complexes critical for biochemical applications.

Reaction Example :
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine+Mn+[M(Phen-Tyr)]n+\text{this compound} + \text{M}^{n+} \rightarrow \text{[M(Phen-Tyr)]}^{n+}
where Mn+=Cu2+,Ag+,Fe3+\text{M}^{n+} = \text{Cu}^{2+}, \text{Ag}^+, \text{Fe}^{3+}, etc.

Key Findings:

  • Cu(II) Complexes : Reaction with Cu(ClO4)2\text{Cu(ClO}_4\text{)}_2 yields [Cu(PDT)2](ClO4)2[ \text{Cu(PDT)}_2 ](\text{ClO}_4)_2, where PDT is a phenanthroline-oxazine derivative. This complex exhibits enhanced DNA binding affinity (10× stronger than bis-phenanthroline analogues) due to intercalation and groove-binding mechanisms .

  • Ag(I) Complexes : [Ag(PDT)2]ClO42MeOH[ \text{Ag(PDT)}_2 ]\text{ClO}_4·2\text{MeOH} shows similar DNA interaction, surpassing minor-groove binders like netropsin .

Metal IonComplex StructureDNA Binding Affinity (Relative to Controls)Application
Cu²⁺[Cu(PDT)2]2+[ \text{Cu(PDT)}_2 ]^{2+} 10× higher than bis-phenanthrolineMolecular diagnostics
Ag⁺[Ag(PDT)2]+[ \text{Ag(PDT)}_2 ]^+ Exceeds netropsin/pentamidineAntimicrobial agents

Oxidation Reactions

The phenanthroline group undergoes selective oxidation, forming N-oxide derivatives under controlled conditions.

Reaction Example :
Phenanthroline+OxoneH+Phenanthroline-N-oxide\text{Phenanthroline} + \text{Oxone} \xrightarrow{\text{H}^+} \text{Phenanthroline-}N\text{-oxide}

Key Findings:

  • Oxidation Conditions : Peroxomonosulfate (Oxone) in acidic aqueous solution selectively produces mono-N-oxides at pH < 4, avoiding over-oxidation to di-N-oxides .

  • Yield : 70–75% mono-N-oxide with 10–15% unreacted phenanthroline and di-N-oxide byproducts .

OxidantpHProductYield
Oxone2–4Mono-N-oxide70–75%
O₂/F₂NeutralDi-N-oxide<20%

Condensation and Imine Formation

The amino group of L-tyrosine participates in condensation reactions, forming Schiff bases or oxazine derivatives.

Reaction Example :
Phenanthroline-dione+L-tyrosine methyl esterH2SO4Phenanthroline-oxazine (PDT)\text{Phenanthroline-dione} + \text{L-tyrosine methyl ester} \xrightarrow{\text{H}_2\text{SO}_4} \text{Phenanthroline-oxazine (PDT)}

Key Findings:

  • Acid-Catalyzed Synthesis : Concentrated H2SO4\text{H}_2\text{SO}_4 in ethanol facilitates imine bond formation between phenanthroline-dione and tyrosine derivatives, yielding PDT in >90% yield .

  • Photoluminescence : PDT exhibits solvatochromism and visible-light sensitivity, with emission maxima at 450 nm (water) and 480 nm (ethanol) .

ReactantsCatalystProductYieldPhotoluminescence λ<sub>max</sub>
Phenanthroline-dione + L-tyrosine methyl esterH2SO4\text{H}_2\text{SO}_4PDT94%450 nm (H₂O), 480 nm (EtOH)

Enzymatic and Biochemical Interactions

The tyrosine residue enables participation in enzyme-catalyzed reactions, such as phosphorylation or hydroxylation.

Reaction Example :
This compound+ATPKinasePhosphorylated Derivative\text{this compound} + \text{ATP} \xrightarrow{\text{Kinase}} \text{Phosphorylated Derivative}

Key Findings:

  • Kinase Inhibition : Analogous tyrosine-containing compounds (e.g., GLPG3667) inhibit TYK2 kinase with IC<sub>50</sub> values <10 nM, suggesting potential kinase modulation .

  • Cellular Activity : In peripheral blood mononuclear cells, related phenanthroline-tyrosine hybrids suppress IFNα-induced pSTAT1 signaling (IC<sub>50</sub> = 70 nM) .

Comparative Reactivity

The compound’s dual functionality distinguishes it from simpler phenanthroline or tyrosine derivatives.

CompoundKey FeatureReactivity
1,10-PhenanthrolineBidentate ligandChelates metals but lacks biochemical activity
L-TyrosineAmino acidParticipates in protein synthesis, no metal chelation
This compoundHybrid structureCombines metal coordination (phenanthroline) and enzymatic activity (tyrosine)

Scientific Research Applications

Chemical Applications

Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for developing materials with unique electronic and optical characteristics. The ability to chelate metal ions allows for the exploration of new metal-organic frameworks (MOFs) and coordination polymers that can be utilized in catalysis and gas storage applications.

Synthesis and Characterization
The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine typically involves coupling 1,10-phenanthroline derivatives with L-tyrosine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). The resulting compounds can be characterized using techniques such as UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) to ensure purity and structural integrity.

Biological Applications

Metal Ion Interactions
In biological research, this compound is used to study the interactions between metal ions and biomolecules. Its chelation properties help elucidate the role of metal ions in enzymatic reactions and cellular processes. For instance, it has been shown to enhance the activity of certain enzymes by stabilizing metal ion cofactors necessary for their function .

Anticancer Activity
The compound exhibits potential anticancer properties by inducing apoptosis in tumor cells through mechanisms involving oxidative stress. Studies indicate that copper(II) complexes of phenanthroline derivatives can generate reactive oxygen species (ROS), leading to DNA cleavage and cell death in cancer cell lines . This suggests possible applications in cancer therapy.

Gene Therapy and Molecular Diagnostics
this compound's interactions with nucleic acids open avenues for its use in gene therapy and molecular diagnostics. Its ability to stabilize DNA/RNA structures may facilitate the development of novel therapeutic strategies targeting genetic disorders .

Medicinal Chemistry

Development of Metal-Based Drugs
The compound's potential as a therapeutic agent is significant, particularly in developing metal-based drugs for treating diseases such as cancer and bacterial infections. The chelation of metal ions can modulate biological pathways relevant to disease progression.

Antimicrobial Properties
Research has indicated that phenanthroline derivatives possess antimicrobial activities against various pathogens. By leveraging its chelation abilities, this compound may contribute to the design of novel antimicrobial agents .

Summary Table: Applications of this compound

Application Area Description
Coordination ChemistryForms stable metal complexes; useful in developing MOFs and catalysis materials
Biological ResearchStudies metal ion interactions; enhances enzyme activity; potential anticancer effects
Medicinal ChemistryDevelopment of metal-based drugs; antimicrobial properties; gene therapy applications

Mechanism of Action

The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Observations:

Phenanthroline vs. Aromatic Substituents: The phenanthroline group in the target compound contrasts with cinnamoyl or benzoyl groups in analogs (e.g., ). Phenanthroline’s rigid, planar structure and nitrogen atoms enhance metal coordination, whereas cinnamoyl derivatives rely on phenolic hydroxyls for antioxidant activity . Compared to methoxycarbonyl-containing derivatives (e.g., compound 6.17 in ), phenanthroline may exhibit stronger interactions with metal-dependent enzymes or DNA due to its chelating capacity.

Biological Activity :

  • Antifungal tyrosine derivatives (e.g., compounds 6.17 and 6.20 in ) utilize methoxycarbonyl groups to enhance fungal enzyme interactions. The phenanthroline derivative’s activity would likely depend on metal ion availability in target organisms.
  • Glycyrrhizic acid-tyrosine conjugates () demonstrate high molecular weights (>1100 g/mol) and complex glycosylation patterns, contrasting with the simpler architecture of the phenanthroline-tyrosine hybrid.

Synthetic Complexity: The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine may parallel Boc-protected tyrosine derivatives (e.g., ), where tert-butoxycarbonyl (Boc) groups are used to protect amino groups during coupling reactions. Phenanthroline incorporation would require selective alkylation or Schiff base formation.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property This compound N-[3′,4′-Dihydroxycinnamoyl]-L-tyrosine Glycyrrhizic Acid-Tyrosine
Solubility Likely low (hydrophobic phenanthroline) Moderate (polar dihydroxy groups) Low (high molecular weight)
LogP High (~3–4 est.) Moderate (~1.5–2) Very high (>5)
Metal Binding Strong (phenanthroline) Weak (catechol group) None

Key Insights:

  • Metal-binding capacity distinguishes it from glycyrrhizic acid derivatives, which rely on glycosylation for bioavailability .

Biological Activity

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine is a compound that combines the structural properties of 1,10-phenanthroline, a well-known chelating agent, with L-tyrosine, an essential amino acid. This unique structure imparts significant biological activity, particularly through its ability to chelate metal ions and influence various biochemical processes.

The biological activity of this compound primarily stems from its chelation properties. The phenanthroline moiety allows the compound to form stable complexes with various metal ions, which can enhance enzyme activity and stabilize reactive intermediates during enzymatic reactions. This chelation can also influence cellular processes such as:

  • Enzyme Activation : By providing essential metal cofactors.
  • DNA/RNA Interaction : Potential applications in gene therapy and molecular diagnostics.
  • Anticancer Activity : Inducing apoptosis in tumor cells through oxidative stress mechanisms.

2.1 Chelation and Enzyme Activity

Studies indicate that this compound enhances the activity of certain enzymes by stabilizing metal ion cofactors necessary for their function. For instance, copper(II) complexes of phenanthroline derivatives have shown promising results in inducing DNA cleavage and apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

2.2 Anticancer Properties

Recent research has highlighted the potential of this compound in cancer therapy. It has been observed that metal complexes derived from this compound can selectively induce cell death in various cancer cell lines, including HeLa and HepG2 cells. The mechanism involves:

  • Induction of Apoptosis : Via oxidative DNA damage pathways.
  • Inhibition of Proteasome Activity : Leading to endoplasmic reticulum stress and activation of the unfolded protein response (UPR) .

3. Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructure/FeaturesUnique Aspects
This compoundChelating agent with amino acid functionalityDual role as a chelator and biologically relevant amino acid
1,10-Phe-nanthrolineSimple bidentate ligandStrong chelating ability; widely used in coordination chemistry
L-TyrosineEssential amino acidImportant for neurotransmitter production
Copper(II) Complexes with PhenanthrolineMetal complexesInduce apoptosis via oxidative stress

4.1 Study on Anticancer Activity

In a study evaluating the anticancer effects of copper(II) complexes containing phenanthroline derivatives, it was found that these compounds exhibited significant cytotoxicity against HeLa cells. The mechanism was linked to increased ROS production leading to DNA fragmentation and apoptosis induction .

4.2 Mechanistic Insights into Antibacterial Activity

Another study explored the antibacterial properties of related phenanthroline derivatives against various bacterial strains. The findings suggested that these compounds could inhibit bacterial growth by targeting specific enzymes involved in DNA replication .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine, and what reaction conditions are critical for high yield?

  • Methodology : Synthesis typically involves coupling 1,10-phenanthroline derivatives with L-tyrosine esters. A validated approach includes:

  • Step 1 : Esterification of L-tyrosine using acetyl chloride in alcohol (e.g., methanol, hexanol) under reflux to form L-tyrosine ester hydrochlorides .
  • Step 2 : Reacting the ester with 1,10-phenanthroline-2-carboxaldehyde via reductive amination or nucleophilic substitution. Solid-phase peptide synthesis (SPPS) may also be adapted for modular assembly .
  • Key Conditions : Temperature control (75°C for ligand coupling), solvent choice (DMSO for solubility), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Techniques :

  • Thin-Layer Chromatography (TLC) : Assess purity and reaction progress using silica gel plates and UV visualization .
  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for phenanthroline protons at δ 9.12–8.59 ppm and tyrosine aromatic signals at δ 7.22–6.66 ppm) .
  • Optical Rotation : Verify enantiomeric purity using polarimetry, critical for chiral derivatives .
    • Advanced Methods : X-ray diffraction (XRD) or 3D electron diffraction (3D-ED) for polymorph identification .

Q. How can researchers ensure compliance with pharmacopeial standards during synthesis?

  • Quality Control :

  • Use USP-certified reference materials (e.g., USP N-Acetyl-l-tyrosine RS) for calibration .
  • Validate purity (98.5–101.0%) via HPLC with UV detection, adhering to USP guidelines for amino acid derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenanthroline or tyrosine) influence biological activity?

  • SAR Insights :

  • Phenanthroline Modifications : Electron-withdrawing groups (e.g., nitro) enhance metal-chelation capacity, useful in enzyme inhibition studies .
  • Tyrosine Side Chain : Alkyl ester derivatives (e.g., methyl vs. dodecyl) affect lipophilicity and cellular uptake, as shown in radiolabeled analogs .
    • Experimental Design : Compare IC₅₀ values of derivatives in enzyme assays (e.g., angiotensin-converting enzyme inhibition) using standardized protocols .

Q. What strategies resolve contradictions in activity data across similar compounds?

  • Case Analysis : For conflicting results in enzyme inhibition assays:

  • Purity Checks : Confirm homogeneity via TLC and HPLC to rule out impurities .
  • Assay Conditions : Standardize pH, temperature, and substrate concentrations; e.g., optical rotation discrepancies may arise from racemization during synthesis .
    • Statistical Validation : Use ANOVA to assess variability between batches or assay platforms .

Q. How can radiolabeled analogs of this compound be synthesized for tracking in biological systems?

  • Methodology :

  • Fluorine-18 Labeling : Adapt protocols for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine by substituting the phenanthroline moiety. Use nucleophilic aromatic substitution with [¹⁸F]KF in DMSO at 120°C .
  • Validation : Conduct biodistribution studies in murine models to compare uptake kinetics with established tracers .

Q. What are the implications of polymorphic forms (e.g., α vs. β) on crystallization and stability?

  • Polymorph Characterization :

  • Identify forms via combined XRD and solid-state NMR. For example, β-polymorphs of L-tyrosine derivatives show altered hydrogen-bonding networks .
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and shelf life .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions to prevent ester hydrolysis during coupling .
  • Data Reproducibility : Archive raw NMR/XRD datasets in repositories (e.g., Cambridge Structural Database) for cross-validation .
  • Ethical Compliance : Adhere to institutional guidelines for radiolabeling and animal studies .

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